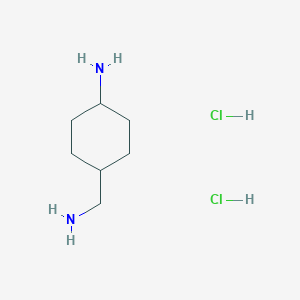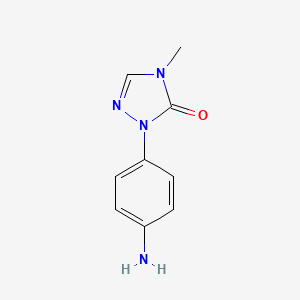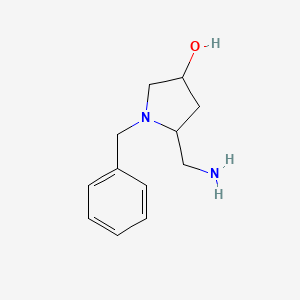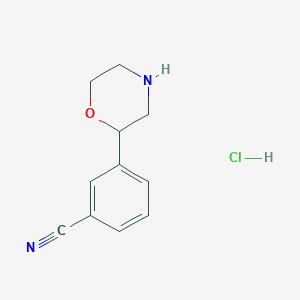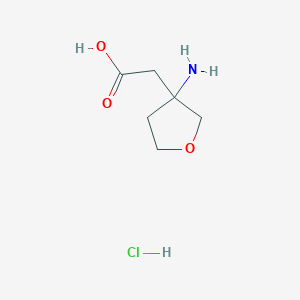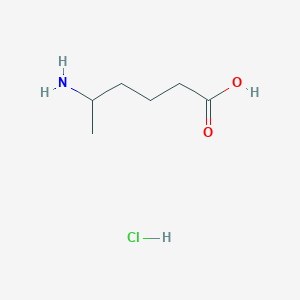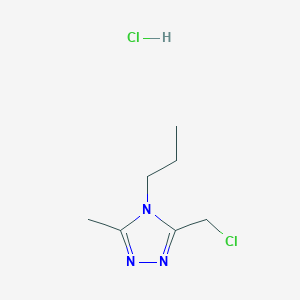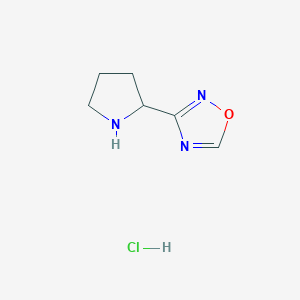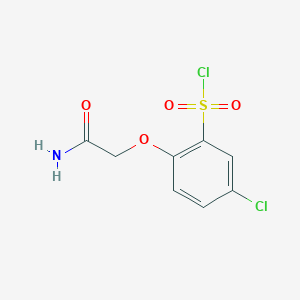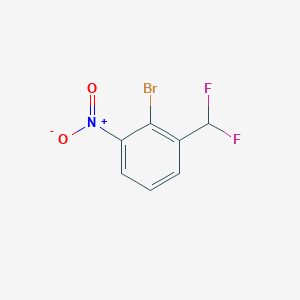![molecular formula C8H7N3O2 B1377209 3-甲基-[1,2,4]三唑并[4,3-a]吡啶-7-羧酸 CAS No. 1215780-28-1](/img/structure/B1377209.png)
3-甲基-[1,2,4]三唑并[4,3-a]吡啶-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 7th position and a methyl group at the 3rd position.
科学研究应用
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to bind in the biological system, indicating a potential for interaction with its targets .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
生化分析
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancer cells while promoting the survival of healthy cells. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as kinases and proteases, which play critical roles in cell signaling and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, it can activate certain pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting tissue repair. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution to different cellular compartments. The compound’s localization within cells can affect its activity, with higher concentrations in certain areas leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is crucial for its function. It has been found to accumulate in the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Additionally, it can localize to the mitochondria, affecting cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with formic acid and sodium nitrite, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid .
化学反应分析
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
相似化合物的比较
Similar Compounds
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylic acid
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDMISXTWJATE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
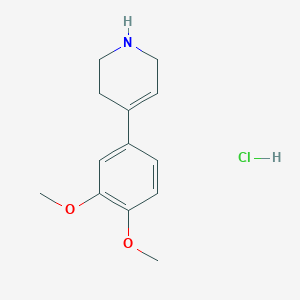
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

